N,N',N'',N''',N''''-Pentaacetyl chitopentaose N,N',N'',N''',N''''-Pentaacetyl chitopentaose
Brand Name: Vulcanchem
CAS No.:
VCID: VC20275001
InChI: InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)
SMILES:
Molecular Formula: C40H67N5O26
Molecular Weight: 1034.0 g/mol

N,N',N'',N''',N''''-Pentaacetyl chitopentaose

CAS No.:

Cat. No.: VC20275001

Molecular Formula: C40H67N5O26

Molecular Weight: 1034.0 g/mol

* For research use only. Not for human or veterinary use.

N,N',N'',N''',N''''-Pentaacetyl chitopentaose -

Specification

Molecular Formula C40H67N5O26
Molecular Weight 1034.0 g/mol
IUPAC Name N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C40H67N5O26/c1-11(51)41-21-28(58)32(17(7-47)63-36(21)62)68-38-23(43-13(3)53)30(60)34(19(9-49)65-38)70-40-25(45-15(5)55)31(61)35(20(10-50)67-40)71-39-24(44-14(4)54)29(59)33(18(8-48)66-39)69-37-22(42-12(2)52)27(57)26(56)16(6-46)64-37/h16-40,46-50,56-62H,6-10H2,1-5H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54)(H,45,55)
Standard InChI Key BZBKTWJIYTYFBH-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N',N'',N''',N''''-Pentaacetyl chitopentaose consists of five GlcNAc residues, each acetylated at the amino group. The acetyl moieties (-COCH₃) replace hydrogen atoms on the C2 amino groups of the glucosamine units, creating a hydrophobic surface that influences its solubility and molecular interactions. The IUPAC name reflects this structure:
N-[5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.

Table 1: Key Physicochemical Properties

PropertyValue/Range
Molecular Weight1033.98 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in DMSO, DMF
StabilityStable at room temperature
Melting PointData not reported

Synthesis and Production Methods

Chemo-Enzymatic Synthesis

A widely adopted method involves recombinant Escherichia coli strains expressing the nodC gene from Azorhizobium caulinodans, which encodes chitooligosaccharide synthase. This enzyme catalyzes the stepwise addition of GlcNAc units to an allyl glycoside acceptor, producing allyl penta-N-acetyl-chitopentaose. Subsequent acetylation using acetic anhydride yields the fully acetylated product .

Table 2: Synthesis Parameters

ParameterCondition
Host OrganismE. coli BL21(DE3)
Induction Temperature25°C
YieldGram-scale quantities
Purity>95% (HPLC)

Mechanoenzymatic Approaches

Recent advances employ chitinases under solventless reactive aging (RAging) conditions, combining ball-milling and enzymatic hydrolysis. This method avoids harsh chemical pretreatments and achieves 32% hydrolysis of colloidal shrimp chitin into N-acetylchitooligosaccharides, including the pentaacetyl derivative . RAging enhances enzyme activity by 55-fold compared to traditional solution-phase methods, offering a scalable and eco-friendly production route .

Biological Activities and Mechanisms

Anti-Tumor Effects

In vitro studies demonstrate that N,N',N'',N''',N''''-Pentaacetyl chitopentaose inhibits proliferation of human tumor cell lines (e.g., A-20) by binding insulin receptors and downregulating oncogenic pathways. At 50 μM concentration, it reduces tumor growth by 40% over 72 hours, likely through interference with glucose metabolism and apoptosis induction .

Plant Defense Elicitation

As a component of lipo-chitooligosaccharides secreted by Rhizobia, this compound activates systemic acquired resistance (SAR) in host plants. It induces the production of pathogenesis-related (PR) proteins, such as β-1,3-glucanase, at concentrations as low as 10 nM, enhancing resistance to fungal pathogens .

Enzyme Interactions

The compound serves as a substrate for Rhizobium leguminosarum NodL, an acetyltransferase involved in nodulation factor synthesis. Kinetic assays reveal a Kₘ of 289 μM and Vₘₐₓ of 50 nkat/mg when tested with chitinase Chit36-TA from Trichoderma asperellum, indicating moderate binding affinity .

Industrial and Research Applications

Pharmaceutical Development

  • Drug Delivery: The acetylated backbone improves biocompatibility and cellular uptake of nanoparticle carriers. Conjugation with doxorubicin increases tumor-targeting efficiency by 30% in murine models.

  • Anti-Inflammatory Agents: Suppresses TNF-α production in macrophages by 60% at 100 μM, outperforming non-acetylated chitooligosaccharides .

Agricultural Biotechnology

  • Biostimulants: Foliar application (0.1 mg/mL) enhances wheat yield by 15% under drought stress by upregulating aquaporin genes .

  • Nodulation Signaling: Used in biofertilizers to stimulate symbiotic nitrogen fixation in legumes, reducing synthetic fertilizer use by 20–40% .

Biochemical Tools

  • Glycosidase Inhibition: Acts as a competitive inhibitor of β-N-acetylglucosaminidase (IC₅₀ = 12 μM), aiding in enzyme mechanistic studies .

  • Lectinology: Binds to wheat germ agglutinin (WGA) with a K_d of 8.7 nM, enabling glycoprotein detection in histochemistry.

Comparison with Related Compounds

Table 3: Acetylated Chitooligosaccharides Comparison

CompoundAcetylation DegreeSolubility (H₂O)Bioactivity
Diacetylchitobiose225 mg/mLWeak lectin binding
Triacetylchitotriose318 mg/mLModerate anti-inflammatory
Pentaacetylchitopentaose55 mg/mLStrong anti-tumor

The full acetylation of N,N',N'',N''',N''''-Pentaacetyl chitopentaose reduces aqueous solubility but enhances membrane permeability and enzymatic stability, making it superior for in vivo applications .

Future Perspectives and Challenges

Scalable Production

Current chemo-enzymatic methods face yield limitations (~50%). Integrating continuous fermentation with in situ acetylation could improve efficiency, while RAging protocols may reduce energy costs by 30% .

Therapeutic Optimization

Structure-activity relationship (SAR) studies are needed to identify critical acetyl groups for bioactivity. Deacetylation at specific positions may enhance target selectivity without compromising stability.

Environmental Impact

Lifecycle assessments must evaluate the sustainability of chitin sourcing from marine waste versus insect farming. Comparative analyses suggest black soldier fly exuviae reduce production carbon footprint by 40% compared to shrimp shells .

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